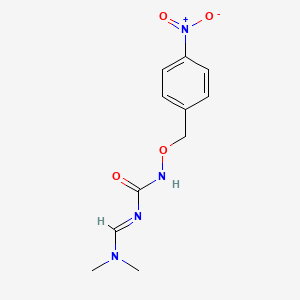

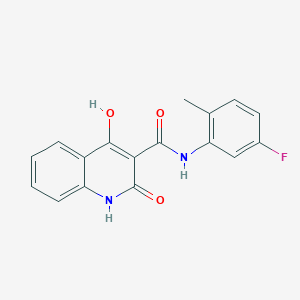

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide, commonly known as DMNB-FI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNB-FI is a fluorescent probe that enables the detection of protein carbamylation, a post-translational modification that is associated with various diseases such as atherosclerosis, chronic kidney disease, and rheumatoid arthritis.

Applications De Recherche Scientifique

1. Antagonistic Activity in 5-HT₆ Receptors

A study on novel N,N-dimethyl-N'-(5-(Ar-sulfonamido) benzo[d]isothiazol-3-yl)formimidamides, designed as 5-HT(6) ligands, highlights the use of N,N-dimethyl formimidamides as replacements for an aminoethyl moiety. Compounds synthesized in this study demonstrated potent 5-HT(6) receptor antagonistic activities, indicating potential applications in neuroscience research (Yoo et al., 2012).

2. Magnetic Materials Research

Another application is observed in the study of nitroxide radicals and their magnetic properties. Specifically, the study on highly stable nitroxide radicals and their crystallization as dimeric pairs with N−H hydrogen bond donors and N−O acceptors showcases how derivatives of N,N-dimethyl formimidamides can be critical in understanding magnetic behaviors (Ferrer et al., 2001).

3. Organic Synthesis and Drug Development

The compound also finds relevance in organic synthesis and drug development. A study focusing on the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride in dimethyl-formamide highlights its role in creating N-(4-methoxy-3-nitrobenzyl) derivatives, significant in medicinal chemistry (Harutyunyan, 2016).

4. Electrolyte Free Electro-Organic Synthesis

In the field of electrochemistry, this compound is utilized in the electrochemical reduction of 4-nitrobenzylbromide. This process, studied both in the presence and absence of intentionally added supporting electrolyte, shows the versatility of the compound in electrolyte-free electro-organic synthesis (He et al., 2005).

5. Studies on Bioreductive Prodrugs

A study on 4-Nitrobenzyl carbamates, which are of interest as triggers for bioreductive drugs, presents another application. The research focused on evaluating the rate of fragmentation of these compounds post-reduction, indicating their potential in the development of bioreductive prodrugs (Hay et al., 1999).

6. Antimicrobial and Antibacterial Research

Studies have also explored its role in antimicrobial and antibacterial research. For instance, N-nitroso- and N-formyl-c-3,t-3-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-ones were evaluated for their antimicrobial activities, revealing significant antibacterial and antifungal activities (Ponnuswamy et al., 2016).

Propriétés

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-[(4-nitrophenyl)methoxy]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-14(2)8-12-11(16)13-19-7-9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H,13,16)/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLMAKVSYCJJX-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)

![2-[carbamoyl(methyl)amino]-N-[cyano(2,3-dichlorophenyl)methyl]acetamide](/img/structure/B2377234.png)

![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]acetamide](/img/structure/B2377240.png)

![3-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2377241.png)

![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2377249.png)